N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
Properties
Molecular Formula |
C14H12BrN5O |
|---|---|
Molecular Weight |
346.18 g/mol |
IUPAC Name |
N-(6-bromo-1H-indazol-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H12BrN5O/c15-7-4-5-9-11(6-7)18-20-13(9)16-14(21)12-8-2-1-3-10(8)17-19-12/h4-6H,1-3H2,(H,17,19)(H2,16,18,20,21) |
InChI Key |
HHKKBHFEWOQJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NC3=NNC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
Indazole Core Formation
The indazole scaffold is typically synthesized via Cadogan cyclization or hydrazine-mediated ring closure . For example, 2-nitrobenzaldehyde derivatives react with substituted anilines to form Schiff bases, which undergo reduction and cyclization using triethyl phosphite to yield 2-arylindazoles. Adjusting the substituents on the aniline precursor allows control over the indazole’s substitution pattern.
Regioselective Bromination
Introducing bromine at the 6-position of indazole requires careful optimization. A proven method involves:
Table 1: Bromination Conditions and Yields
| Substrate | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| 1H-Indazol-3-amine | HBr, CuBr, NaNO₂ | 60°C | 60% | |
| 1H-Indazol-3-carboxylic acid | Br₂, FeCl₃ | 25°C | 72% |
Construction of the Tetrahydrocyclopenta[c]Pyrazole-3-Carboxamide Moiety
Cyclocondensation for Pyrazole Formation
The tetrahydrocyclopenta[c]pyrazole ring is assembled via cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, cyclopentanone derivatives react with hydrazine hydrate in methanol under acidic conditions to form the pyrazole core.
Table 2: Carboxamide Synthesis Parameters
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Ester Hydrolysis | NaOH (2M) | Reflux, 2h | 85% | |
| Acyl Chloride Formation | SOCl₂, DMF (cat.) | 70°C, 1h | 95% | |
| Amidation | Et₃N, DCM | RT, 12h | 78% |
Coupling Strategies for Final Assembly
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction couples boronic acid derivatives with halogenated intermediates. For example, 6-bromo-1H-indazol-3-amine reacts with cyclopenta[c]pyrazole-3-boronic ester under Pd(PPh₃)₄ catalysis to form the biaryl structure.
Direct Amide Bond Formation
Alternative routes employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the carboxylic acid and amine fragments in dichloromethane (DCM) or dimethylformamide (DMF).
Optimization Challenges and Solutions
Regioselectivity in Bromination
Unwanted dibromination or positional isomers may arise during electrophilic bromination. Using CuBr as a directing group enhances para-selectivity, while low-temperature conditions (0–5°C) minimize over-bromination.
Steric Hindrance in Cyclization
Bulky substituents on the cyclopenta[c]pyrazole ring can impede ring closure. Microwave-assisted synthesis (100°C, 30 min) improves reaction rates and yields compared to conventional heating.
Scalability and Industrial Considerations
Large-scale production faces challenges in purifying intermediates. Patent CN104844567A highlights continuous flow systems for bromination and oxidation steps, reducing reaction times from hours to minutes . Additionally, solvent recycling (e.g., THF, MeOH) lowers costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The bromine atom in the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds . Substitution reactions can result in a variety of functionalized indazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has garnered attention for its potential as an anticancer agent . Research indicates that it can inhibit specific kinases involved in cancer cell proliferation. Here are some key findings related to its medicinal applications:
- Anticancer Activity : Studies have shown that this compound exhibits inhibitory effects on various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis .
- Inflammatory Disorders : The compound is also being investigated for its therapeutic effects in treating inflammatory diseases due to its ability to modulate inflammatory pathways .
Biological Assays
The compound is utilized in various biological assays to explore its effects on cellular pathways and molecular targets:
- Cell Viability Assays : These assays measure the impact of the compound on cancer cell survival and proliferation.
- Kinase Inhibition Studies : The ability of the compound to inhibit specific kinases is assessed using biochemical assays that quantify kinase activity in the presence of the compound.
- Signaling Pathway Analysis : Researchers study how the compound influences key signaling pathways associated with inflammation and cancer progression .
Pharmacological Insights
This compound is being evaluated for its pharmacological properties:
- Mechanism of Action : The compound operates primarily through the inhibition of specific kinases that play critical roles in cell signaling and proliferation. This mechanism is essential for its anticancer properties .
- Comparative Studies : Comparative studies with similar compounds have highlighted the unique potency of this compound in enzyme inhibition compared to analogs with different halogen substitutions .
Case Studies
Several case studies exemplify the research conducted on this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Efficacy | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Study 2 | Inflammatory Response | Showed reduction in pro-inflammatory cytokines in vitro. |
| Study 3 | Kinase Targeting | Identified specific kinases inhibited by the compound through biochemical assays. |
Mechanism of Action
The mechanism of action of N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves the inhibition of specific molecular targets, such as kinases . These kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival . By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in various disease models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other cyclopenta[c]pyrazole derivatives allow for comparative analysis:
Key Structural Analogs and Their Properties
Structural and Functional Insights
Core Scaffold : The tetrahydrocyclopenta[c]pyrazole moiety is critical for binding to insulin pathway targets, as demonstrated by docking studies in GLUT4-suppressed cells . This scaffold likely facilitates hydrophobic interactions with protein pockets.
Substituent Effects: The 6-bromoindazole group in the target compound may enhance selectivity for bromodomain-containing proteins or kinases (e.g., JAK/STAT pathways) compared to quinoline-based analogs, which prioritize GLUT4 binding . The carboxamide linker in the target compound could improve solubility over methanone-linked analogs, though this requires experimental validation.
Binding Affinity: While the target compound’s binding data is unavailable, its quinoline-containing analog exhibits moderate GLUT4 inhibition (Ki ~120 nM), suggesting that bromoindazole substitution might alter target specificity or potency .
Research Findings and Docking Studies
Docking Analysis (Inferred from Analog Studies)
- GLUT4 Binding: Molecular docking of cyclopenta[c]pyrazole derivatives reveals interactions with GLUT4’s hydrophobic transmembrane domains, particularly via the bicyclic core .
- Kinase Selectivity: Indazole derivatives are known to inhibit kinases (e.g., Aurora A/B). The bromine atom at position 6 could enhance π-stacking in kinase ATP-binding sites, a hypothesis supported by studies on brominated kinase inhibitors .
Pharmacological Implications and Challenges
- Advantages : The bromoindazole-carboxamide architecture may offer dual kinase/GLUT4 modulation, a unique profile compared to single-target analogs.
- Limitations: The compound’s solubility and metabolic stability are uncharacterized.
Biological Activity
N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Structure and Composition
- Molecular Formula : C12H14BrN3O
- Molecular Weight : 296.16 g/mol
- CAS Number : 1214900-69-2
The compound features a complex structure that includes an indazole moiety and a tetrahydrocyclopenta core, which are known for their diverse biological activities.
Research indicates that compounds containing indazole and pyrazole structures often exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific compound has shown promise in:
- Anticancer Activity : Indazole derivatives have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The presence of the pyrazole ring contributes to anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
- Antitumor Activity :
- Inhibition of Enzymatic Activity :
- Pharmacokinetics and Toxicology :
Comparative Analysis of Related Compounds
The table below summarizes the biological activities of similar compounds containing indazole or pyrazole moieties:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of pyrazole precursors and coupling with bromo-indazole derivatives. Key steps include:
- Cyclocondensation : Formation of the tetrahydrocyclopenta[c]pyrazole core under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Amide Coupling : Activation of the carboxylic acid group (e.g., via HATU or EDC) for reaction with the 6-bromoindazole amine .
- Purification : Column chromatography or recrystallization to isolate the final product, with HPLC used to confirm purity (>95%) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths/angles, particularly for the bromo-indazole and pyrazole moieties .
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., distinguishing NH groups in the carboxamide) and carbon connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₃BrN₆O) .
Q. What biological assays are typically used to evaluate its activity?
- Methodological Answer :
- Kinase Inhibition Assays : Measures IC₅₀ values against target kinases (e.g., EGFR or Aurora kinases) using ATP-competitive binding assays .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines to assess antiproliferative effects .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions may arise from:
- Purity Variability : Reproduce synthesis and confirm purity via HPLC (>98%) to exclude impurities as confounding factors .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times .
- Target Selectivity Profiling : Use kinome-wide screening to identify off-target effects .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary solvents (e.g., DMF vs. THF), temperatures (25–80°C), and catalysts (e.g., Pd/C for coupling) .
- In-line Analytics : Employ PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation .
- Green Chemistry : Substitute toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for sustainability .
Q. How can computational methods elucidate its mechanism of action?
- Methodological Answer :
- Molecular Docking : Simulate binding poses in kinase ATP pockets (e.g., using AutoDock Vina) to predict key residues (e.g., Lys-48 in EGFR) .
- Molecular Dynamics (MD) : Analyze stability of ligand-target complexes over 100-ns simulations to assess binding entropy .
- QSAR Modeling : Correlate substituent effects (e.g., bromo vs. chloro analogs) with bioactivity using Hammett parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
